6-phenylpyridine-2-carboxylic Acid

Description

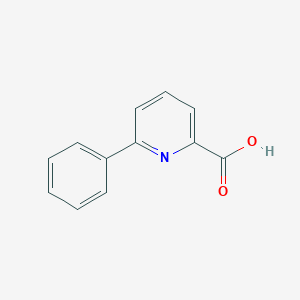

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOPUGLYEYDAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376541 | |

| Record name | 6-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39774-28-2 | |

| Record name | 6-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phenylpyridine-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-phenylpyridine-2-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 6-Phenylpyridine-2-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry, coordination chemistry, and materials science. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 6-phenylpicolinic acid, possesses a unique molecular architecture combining a phenyl ring, a pyridine ring, and a carboxylic acid functional group.[1] This trifunctional nature dictates its chemical behavior and establishes its utility as a versatile synthetic intermediate and a robust chelating ligand.[1] The pyridine nitrogen acts as a Lewis base and a coordination site, the carboxylic acid provides acidity and a secondary coordination point, while the phenyl group imparts hydrophobicity and opportunities for further functionalization.[1]

The fundamental physicochemical properties are summarized below. It is crucial to note the discrepancy in reported melting points, which may be attributable to different polymorphic forms or varying levels of purity between suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | [2][3] |

| Molecular Weight | 199.21 g/mol | [1][3] |

| Appearance | White to off-white solid powder or crystal | [1][4] |

| Melting Point | 107.0 - 111.0 °C or 220 - 224 °C | [1][4] |

| Solubility | Poor in water; Soluble in organic solvents like DMSO, DMF, ethanol, and acetone | [1] |

| XLogP3-AA | 2.4 | [2] |

| Topological Polar Surface Area | 50.2 Ų | [2] |

| Stability | Stable under normal laboratory conditions | [1] |

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for verifying the identity and purity of this compound. The expected spectroscopic signatures are detailed below.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features from the carboxylic acid group. A characteristically broad O-H stretching band is expected to appear between 2500-3300 cm⁻¹, often superimposed on the sharper C-H stretching bands.[5] The carbonyl (C=O) stretch will present as a strong, sharp absorption in the 1690-1760 cm⁻¹ region.[5][6] Additional peaks corresponding to C=N and C=C stretching vibrations from the pyridine and phenyl rings will appear in the 1400-1600 cm⁻¹ fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy will reveal distinct signals for the aromatic protons on both the pyridine and phenyl rings, typically in the 7.0-8.5 ppm range. The carboxylic acid proton is often broad and may exchange with residual water in the solvent, appearing as a broad singlet far downfield (>10 ppm). ¹³C NMR spectra provide confirmation of the carbon skeleton, with the carbonyl carbon appearing significantly downfield (>165 ppm).[2]

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 199. Key fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 154, and the loss of water (-H₂O, 18 Da), a common fragmentation for carboxylic acids.

Synthesis and Mechanistic Considerations

The construction of the this compound scaffold is most efficiently achieved through modern cross-coupling methodologies. The preferred laboratory-scale synthesis leverages a Suzuki coupling reaction, valued for its high functional group tolerance and generally high yields.

Suzuki Coupling Protocol: A Validated Approach

This protocol describes a reliable method starting from commercially available pyridine-2-carboxylic acid. The causality behind each step is explained to ensure a self-validating experimental design.

Step 1: Halogenation of the Pyridine Ring

-

Objective: To install a halogen (typically bromine or chlorine) at the 6-position of the pyridine ring, activating it for the subsequent cross-coupling reaction.

-

Procedure:

-

Dissolve pyridine-2-carboxylic acid in a suitable solvent.

-

Introduce a halogenating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst.[1]

-

Monitor the reaction to completion via TLC or LC-MS.

-

Isolate the 6-halopyridine-2-carboxylic acid intermediate through standard workup and purification.

-

-

Scientific Rationale: The 6-position is targeted for halogenation. This intermediate is the electrophilic partner in the Suzuki coupling.

Step 2: Palladium-Catalyzed Suzuki Coupling

-

Objective: To form the C-C bond between the halogenated pyridine and the phenyl group.

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 6-halopyridine-2-carboxylic acid intermediate, phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a suitable base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).[1]

-

Add a solvent system, typically a mixture like dioxane/water or toluene/ethanol.

-

Heat the reaction mixture (e.g., 80-100 °C) and stir until the starting material is consumed.

-

Upon completion, cool the reaction, perform an aqueous workup to remove the base and boron-containing byproducts, and extract the product into an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

-

Scientific Rationale: The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid for the transmetalation step.[1]

Caption: Suzuki coupling workflow for synthesizing this compound.

Chemical Reactivity and Coordination Chemistry

The molecule's reactivity is a direct consequence of its constituent functional groups.

-

Acidity and Esterification: The carboxylic acid proton can be readily deprotonated by a base. The carboxylate can undergo esterification under acidic conditions with an alcohol, a reaction widely used to generate derivatives for medicinal chemistry applications.[1]

-

Basicity of Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity and allows it to be protonated or to coordinate to metal centers.[1]

-

Coordination as a Bidentate Ligand: The most significant chemical property of this compound is its role as a chelating ligand. Upon deprotonation of the carboxylic acid, the resulting carboxylate and the adjacent pyridine nitrogen form a stable five-membered ring when coordinating to a metal ion. This N,O-bidentate coordination is fundamental to its use in forming metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes.[1][7][8][9][10] This chelation is a key design element in the construction of functional materials and catalysts.[10]

Caption: Bidentate N,O-chelation of 6-phenylpyridine-2-carboxylate to a metal center (M).

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable molecule in several high-impact research areas.

-

Medicinal Chemistry and Drug Development: This scaffold is a key intermediate for synthesizing molecules with specific biological activities.[1] Derivatives have been identified as cell cycle inhibitors with selectivity for cancer cells, demonstrating antiproliferative activity by arresting mitosis and inducing apoptosis.[11] Its structural features allow for interaction with biological targets, making it a promising starting point for the development of novel therapeutics.[1][11]

-

Materials Science: As a versatile ligand, it is extensively used to construct coordination polymers and MOFs.[1][7] These materials can exhibit unique optical, electrical, or adsorption properties, leading to potential applications as luminescent materials, chemical sensors, or catalysts.[1][10]

-

Organic Synthesis: Beyond its use in specific applications, it serves as a foundational building block for constructing more complex organic molecules, thereby expanding the structural diversity available to synthetic chemists.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.

References

- This compound - Pipzine Chemicals.

-

This compound | C12H9NO2 | CID 2762884 - PubChem. [Link]

-

Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis | Inorganic Chemistry - ACS Publications. [Link]

-

Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Publishing. [Link]

-

Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed. [Link]

-

The crystal structure of bis(6-phenylpyridine-2-carboxylato-κ2 N,O)copper(II), C24H16N2O4Cu - SciSpace. [Link]

-

The IR spectra of compounds 1–6 | Download Scientific Diagram - ResearchGate. [Link]

-

The crystal structure of tetrakis(6-phenylpyridine-2-carboxylato-κ2N,O)-bis(1H-pyrazol-3-ylamine-κ2 N:N)dicobalt(II) dihydrate, C27H23N5O5Co - ResearchGate. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. [Link]

-

Six new coordination compounds based on rigid 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid: synthesis, structural variations and properties - RSC Publishing. [Link]

-

Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/carboxylate donor set - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

-

FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample - ResearchGate. [Link]

-

Spectra and physical data of (A2) : - The Royal Society of Chemistry. [Link]

-

Synthesis, Crystal Structure and Catalytic Activity of Tri-Nuclear Zn(II) Complex Based on this compound and Bis(4-pyridyl)amine Ligands - ProQuest. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]

-

IR: carboxylic acids. [Link]

-

Picolinic acid - Wikipedia. [Link]

- US8575350B2 - Process for producing pyridine carboxylic acids - Google P

-

Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - PMC - NIH. [Link]

-

Synthesis, Thermal Behavior, and Mechanical Properties of Fully Biobased Poly(Hexamethylene 2,5-Furandicarboxylate-Co-Sebacate) Copolyesters - MDPI. [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. [Link]

-

Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. [Link]

-

Picolinic acid | C6H5NO2 | CID 1018 - PubChem. [Link]

-

Hydro(solvo)thermal synthesis, structures, luminescence of 2-D zinc(ii) and 1-D copper(ii) complexes constructed from pyridine-2,6-dicarboxylic acid N-oxide and decarboxylation of the ligand - CrystEngComm (RSC Publishing). [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. [Link]

-

Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PubMed Central. [Link]

Sources

- 1. This compound | Properties, Uses, Safety Data, Supplier Information | Buy Online in China [pipzine-chem.com]

- 2. This compound | C12H9NO2 | CID 2762884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synchem.de [synchem.de]

- 4. This compound | 39774-28-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Six new coordination compounds based on rigid 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid: synthesis, structural variations and properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, Crystal Structure and Catalytic Activity of Tri-Nuclear Zn(II) Complex Based on this compound and Bis(4-pyridyl)amine Ligands - ProQuest [proquest.com]

- 11. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Versatile Heterocyclic Building Block

An In-depth Technical Guide to 6-Phenylpyridine-2-carboxylic Acid

This compound, identified by the CAS Number 39774-28-2 , is a heterocyclic carboxylic acid of significant interest to the scientific community.[1][2][3][4] Also known as 6-phenylpicolinic acid, its unique molecular architecture, featuring a phenyl group appended to a pyridine-2-carboxylic acid core, bestows upon it a rich and versatile chemical profile.[3] This structure allows it to function as a highly effective bidentate chelating agent, a property that forms the bedrock of its widespread applications.[1] For researchers and professionals in drug development, materials science, and catalysis, this compound is not merely a reagent but a pivotal building block for innovation. This guide provides an in-depth exploration of its synthesis, properties, and critical applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Characteristics

The compound typically presents as a white to off-white solid powder or crystalline solid.[2][5] Its fundamental properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 39774-28-2 | [1][2][3][4] |

| Molecular Formula | C₁₂H₉NO₂ | [2][3][4][6] |

| Molecular Weight | 199.21 g/mol | [2][3][4][6] |

| Melting Point | 107-111 °C or 220-224 °C | [2][5][6] |

| Appearance | White to almost white powder/crystal | [2][5] |

| Solubility | Poor in water; Soluble in DMSO, DMF | [6] |

| Purity | Typically >98.0% (GC) | [2][5] |

Note: The melting point shows significant variation across different suppliers, which may be attributable to different crystalline forms or measurement conditions.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is well-established, with the Suzuki coupling reaction being a common and effective method. This approach offers a clear and controllable pathway to the target molecule.

Synthetic Pathway: Suzuki Coupling

A prevalent synthetic strategy involves a two-step process starting from pyridine-2-carboxylic acid.[6]

-

Halogenation: The first step is the introduction of a halogen atom (typically bromine or chlorine) at the 6-position of the pyridine ring. This is often achieved using N-halogenated succinimides in an appropriate solvent.[6]

-

Suzuki Coupling: The resulting 6-halogenated pyridine-2-carboxylic acid is then coupled with phenylboronic acid. This reaction is catalyzed by a palladium complex in the presence of a base, yielding the final product.[6]

The causality behind this choice of reaction is the high efficiency and functional group tolerance of the Suzuki coupling, which allows for the direct formation of the C-C bond between the pyridine and phenyl rings with generally good yields.[6]

Caption: Generalized workflow for the synthesis of this compound.

Purification and Characterization Protocol

Post-synthesis, purification is critical to achieve the high purity required for most applications.

-

Workup: The reaction mixture is typically subjected to an aqueous workup to remove inorganic salts and water-soluble impurities.

-

Extraction: The product is extracted into a suitable organic solvent.

-

Chromatography: Column chromatography is often employed for final purification.

-

Characterization: The purity and identity of the final compound are confirmed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[2][5] This multi-faceted approach ensures a self-validating system where the physical and spectral data must align with the expected structure.

Core Applications in Scientific Research

The utility of this compound spans several key areas of chemical and biomedical research.

Coordination Chemistry and Materials Science

The compound's ability to act as a bidentate ligand is its most powerful feature. It coordinates with metal ions through the nitrogen atom of the pyridine ring and the deprotonated carboxylate group.[1] This chelating action facilitates the construction of stable and functional metal complexes, coordination polymers, and Metal-Organic Frameworks (MOFs).[1][6]

These materials have found applications in:

-

Luminescent Materials: The resulting metal complexes, such as those with Platinum(II), can exhibit significant luminescence, making them valuable for photophysical studies.[1]

-

Photocatalysis: Rare-earth coordination polymers incorporating this ligand have been used for the photocatalytic reduction of carbon dioxide (CO₂) into valuable chemicals like methane and carbon monoxide.[1]

Caption: Bidentate coordination of the ligand to a central metal ion.

Medicinal Chemistry and Drug Discovery

Pyridine carboxylic acid derivatives are historically significant scaffolds in pharmaceuticals, leading to drugs for a wide range of diseases.[7][8] this compound serves as a crucial intermediate in the synthesis of novel bioactive molecules.[6]

-

Cell Cycle Inhibition in Oncology: Derivatives of phenyl-pyridine-2-carboxylic acid have been identified as potent cell cycle inhibitors with selectivity for cancer cells over normal cells.[9] One such derivative, Ro 41-4439, was shown to induce cell cycle arrest during mitosis, followed by apoptosis.[9] In preclinical models, this led to significant inhibition of tumor growth, highlighting the therapeutic potential of this chemical scaffold.[9]

Sources

- 1. This compound|CAS 39774-28-2 [benchchem.com]

- 2. labproinc.com [labproinc.com]

- 3. synchem.de [synchem.de]

- 4. This compound | C12H9NO2 | CID 2762884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 39774-28-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | Properties, Uses, Safety Data, Supplier Information | Buy Online in China [pipzine-chem.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6-phenylpyridine-2-carboxylic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure and Applications of 6-Phenylpyridine-2-carboxylic Acid

Introduction

This compound, also known as 6-phenylpicolinic acid, is a heterocyclic organic compound that has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a pyridine ring, a phenyl group, and a carboxylic acid moiety, makes it a highly versatile building block in both medicinal chemistry and materials science.[1] The strategic placement of these functional groups imparts a specific set of chemical properties, including aromaticity, acidity, and the capacity for metal coordination, which are pivotal to its wide-ranging applications.

This guide provides a comprehensive technical overview of this compound, delving into its core structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its critical role as a scaffold in the development of novel therapeutic agents and as a ligand in the construction of advanced materials, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Structure and Identifiers

The structure of this compound is defined by a phenyl group substituted at the 6-position of a pyridine-2-carboxylic acid core. This arrangement creates a rigid, planar-like scaffold. The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxyl group can act as coordination sites, a feature central to its application in materials science. The phenyl group adds hydrophobicity and potential for π-π stacking interactions, which is often crucial for biological activity.[2]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | 6-Phenylpicolinic acid, 6-Phenyl-2-pyridinecarboxylic acid[3][4] |

| CAS Number | 39774-28-2[3][4] |

| Molecular Formula | C₁₂H₉NO₂[3][4] |

| SMILES | C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O[3] |

| InChIKey | CXOPUGLYEYDAMC-UHFFFAOYSA-N[3] |

digraph "6-phenylpyridine-2-carboxylic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2 [label="OH", fontcolor="#202124", style=filled, fillcolor="#F1F3F4"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"];

// Define positions (adjust as needed for better layout) C1 [pos="0,0!"]; C2 [pos="1.2,-0.7!"]; C3 [pos="1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="-1.2,-2.1!"]; N1 [pos="-1.2,-0.7!"]; C6 [pos="2.4,0!"]; C7 [pos="3.6,0.7!"]; O1 [pos="3.6,1.9!"]; O2 [pos="4.8,0!"]; C8 [pos="-2.4,0!"]; C9 [pos="-3.6,0.7!"]; C10 [pos="-4.8,0!"]; C11 [pos="-4.8,-1.4!"]; C12 [pos="-3.6,-2.1!"]; C13 [pos="-2.4,-1.4!"];

// Define bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; N1 -- C1 [label=""]; C1 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- O1 [label="", style=double]; C7 -- O2 [label=""]; C5 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- C13 [label=""]; C13 -- C8 [label=""];

// Add implicit hydrogens for clarity (optional) H1[label="H", pos="2.1,-0.9!"]; H2[label="H", pos="2.1,-2.3!"]; H3[label="H", pos="0,-3.7!"]; H4[label="H", pos="-3.6,1.6!"]; H5[label="H", pos="-5.7,0.7!"]; H6[label="H", pos="-5.7,-2.1!"]; H7 [label="H", pos="-3.6,-3!"]; H8 [label="H", pos="-1.5,-3!"]; }

Caption: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

The compound is typically a white to off-white solid powder under normal conditions.[1] Its properties are summarized below. It is worth noting that the melting point is reported across a range in the literature, which may be attributable to differences in purity or crystalline form.

| Property | Value | Source(s) |

| Molecular Weight | ~199.21 g/mol | [3][4] |

| Appearance | White to off-white powder/crystal | [1][5] |

| Melting Point | 107-111 °C or 220-224 °C | [1][5] |

| Solubility | Poor in water; Soluble in DMSO, DMF | [1] |

| XLogP3-AA | 2.4 | [3] |

Spectroscopic Characterization

Structural elucidation and confirmation of this compound rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the protons on both the pyridine and phenyl rings. ¹³C NMR spectroscopy provides evidence for all 12 carbon atoms in their unique chemical environments, with the carboxyl carbon appearing at a characteristic downfield shift.[3]

-

Mass Spectrometry (MS): MS analysis is used to confirm the molecular weight of the compound (199.21 g/mol ).

-

Infrared (IR) Spectroscopy: IR spectra would display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C=C/C=N stretches associated with the aromatic rings.

Synthesis and Reactivity

Common Synthetic Pathways

Several synthetic routes to this compound have been described. One of the most efficient and widely used methods is the Suzuki coupling reaction.[1] This pathway offers good yields and is tolerant of a wide range of functional groups.

Caption: Suzuki coupling workflow for synthesizing the title compound.

Experimental Protocol: Suzuki Coupling Synthesis [1]

-

Halogenation: Pyridine-2-carboxylic acid is first halogenated at the 6-position. This is typically achieved using a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.

-

Purification: The resulting 6-halopyridine-2-carboxylic acid intermediate is isolated and purified using standard techniques such as recrystallization or column chromatography.

-

Coupling Reaction: The purified intermediate is then coupled with phenylboronic acid. The reaction is carried out in an organic solvent in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

-

Work-up and Isolation: After the reaction is complete, the mixture is worked up to remove the catalyst and salts. The final product, this compound, is then isolated and purified.

Applications in Scientific Research

The unique structural features of this compound make it a valuable scaffold in diverse research areas.

Medicinal Chemistry and Drug Development

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs for treating a wide range of diseases.[2][6] This is due to the ability of the pyridine ring to engage in hydrogen bonding and π-π stacking interactions, while the carboxylic acid can form salt bridges or coordinate with metal ions in enzyme active sites.[2]

-

Anticancer Agents: Derivatives of phenyl-pyridine-2-carboxylic acid have been identified as potent and selective cell cycle inhibitors.[7] One such derivative, Ro 41-4439, demonstrated low micromolar antiproliferative activity against a wide array of human cancer cell lines, showing over 10-fold selectivity for cancer cells compared to normal proliferating cells.[7] Its mechanism involves arresting the cell cycle in mitosis, which subsequently leads to apoptosis.[7]

-

Enzyme and Ion Channel Inhibition: The broader class of pyridine carboxylic acid derivatives are known to inhibit a variety of enzymes and have been patented as inhibitors of the TRPC6 ion channel, which is implicated in numerous conditions including cancer, renal disease, and fibrotic disorders.[2][8]

Caption: Role as a scaffold for developing targeted therapeutics.

Materials Science

In materials science, this compound functions as an excellent organic ligand for creating coordination polymers and metal-organic frameworks (MOFs).[1] The nitrogen atom of the pyridine ring and the carboxylate group can chelate to a single metal center or bridge multiple metal ions, leading to the formation of extended one-, two-, or three-dimensional networks.[1][9][10] These materials are investigated for potential applications in luminescence, sensing, and catalysis.[1]

Crystallography and Solid-State Structure

Conclusion

This compound is a molecule of significant scientific interest, underpinned by a molecular structure that is both simple and functionally rich. Its constituent pyridine, phenyl, and carboxylic acid groups bestow a unique combination of reactivity, coordination ability, and biological relevance. This guide has detailed its fundamental structural and chemical properties, outlined a primary synthetic route, and highlighted its proven value as a versatile scaffold in the rational design of anticancer agents and as a ligand in the creation of novel coordination polymers. For researchers in drug discovery and materials science, this compound represents a foundational building block with substantial potential for future innovation.

References

- Pipzine Chemicals. This compound.

- PubChem. This compound | C12H9NO2 | CID 2762884.

- Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.

- Synchem. This compound.

- Hoffmann-La Roche. (Date not available). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed.

- Synchem. This compound N-oxide.

- Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

- Tai, X-S., et al. (2021). The crystal structure of bis(6-phenylpyridine-2-carboxylato-κ2 N,O)copper(II), C24H16N2O4Cu. SciSpace.

- Tokyo Chemical Industry Co., Ltd. This compound 39774-28-2.

- Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.

- Royal Society of Chemistry. (2024). Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. RSC Publishing.

- MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.

- Wang, L-H., et al. (2022). Synthesis, Crystal Structure and Catalytic Activity of Tri-Nuclear Zn(II) Complex Based on this compound an. Semantic Scholar.

- ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.

- Lab Pro Inc. This compound, 5G - P2320-5G.

Sources

- 1. This compound | Properties, Uses, Safety Data, Supplier Information | Buy Online in China [pipzine-chem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H9NO2 | CID 2762884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

- 5. This compound | 39774-28-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. scispace.com [scispace.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of 6-Phenylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Phenylpyridine-2-carboxylic Acid

This compound, also known as 6-phenylpicolinic acid, is a key heterocyclic building block in modern medicinal chemistry and materials science. Its rigid, planar structure and the presence of both a carboxylic acid and a phenyl-substituted pyridine ring make it a versatile scaffold for the development of novel pharmaceuticals, functional materials, and catalysts. Derivatives of this compound have shown promise as cell cycle inhibitors with selectivity for cancer cells, highlighting its importance in drug discovery.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth analysis of the underlying mechanisms, experimental considerations, and comparative evaluation of each route.

Strategic Approaches to Synthesis: An Overview

The synthesis of this compound can be broadly categorized into two strategic approaches:

-

Functionalization of a Pre-formed Pyridine Ring: This is the most common and often most direct approach, involving the introduction of a phenyl group onto a pre-existing pyridine-2-carboxylic acid derivative. The Suzuki-Miyaura cross-coupling reaction is the cornerstone of this strategy.

-

Construction of the Phenylpyridine Ring System: These methods build the core heterocyclic structure from acyclic precursors. Key examples include the Kröhnke pyridine synthesis and various cyclocondensation reactions.

A third, more modern approach involves the direct C-H functionalization of the pyridine ring, offering a more atom-economical route. Additionally, a retrosynthetic analysis suggests the possibility of synthesizing a cyanopyridine precursor followed by hydrolysis to the desired carboxylic acid.

Pathway 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] In the context of this compound synthesis, this typically involves the palladium-catalyzed coupling of a 6-halopyridine-2-carboxylic acid derivative with phenylboronic acid.

Reaction Scheme:

Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halopyridine-2-carboxylic acid derivative to form a Pd(II) complex.

-

Transmetalation: The organic group from the phenylboronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Methyl 6-chloropyridine-2-carboxylate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

To a reaction flask, add methyl 6-chloropyridine-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude methyl 6-phenylpyridine-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

-

Hydrolyze the purified ester using aqueous sodium hydroxide followed by acidification to yield this compound.

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Halide: While 6-bromopyridine derivatives are more reactive, 6-chloropyridines are often more cost-effective starting materials. The choice may depend on the desired reactivity and economic considerations.

-

Catalyst and Ligand System: The combination of Pd(OAc)₂ and PPh₃ is a common and effective catalyst system. The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. For less reactive chlorides, more electron-rich and bulky phosphine ligands like Buchwald ligands (e.g., XPhos, SPhos) can be employed to enhance catalytic activity.[3]

-

Base: Potassium carbonate is a widely used base in Suzuki couplings. Its role is to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield.

-

Solvent System: A two-phase solvent system, such as toluene/water, is often used to dissolve both the organic substrates and the inorganic base.

| Parameter | Typical Conditions | Rationale |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Provides the active Pd(0) species. |

| Ligand | PPh₃, Buchwald ligands | Stabilizes the catalyst and tunes reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/Water, Dioxane/Water | Dissolves both organic and inorganic reagents. |

| Temperature | 80-110 °C | Provides sufficient energy for the reaction to proceed. |

Pathway 2: Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a classic method for the construction of substituted pyridines from acyclic precursors.[4] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.

Reaction Scheme:

Caption: The Kröhnke synthesis pathway for constructing a pyridine ring.

Mechanistic Insights

The mechanism of the Kröhnke synthesis proceeds through the following key steps:[4]

-

Michael Addition: The enolate of the α-pyridinium methyl ketone undergoes a Michael addition to the α,β-unsaturated carbonyl compound to form a 1,5-dicarbonyl intermediate.

-

Cyclization and Dehydration: The 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate) to form a dihydropyridine derivative.

-

Aromatization: The dihydropyridine intermediate undergoes oxidation (often in situ) to yield the final aromatic pyridine product.

Experimental Protocol: Kröhnke Pyridine Synthesis (Conceptual)

Materials:

-

1-(2-Oxo-2-phenylethyl)pyridinium salt

-

Ethyl glyoxylate

-

Ammonium acetate

-

Acetic acid

Procedure:

-

Dissolve the 1-(2-oxo-2-phenylethyl)pyridinium salt and ethyl glyoxylate (or a suitable precursor) in glacial acetic acid.

-

Add a molar excess of ammonium acetate to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the formation of the product by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase and purify the resulting ethyl 6-phenylpyridine-2-carboxylate by column chromatography or recrystallization.

-

Hydrolyze the ester to obtain the final product.

Expertise & Experience: Considerations for the Kröhnke Synthesis

-

Substrate Availability: The success of this method relies on the availability of the appropriate α-pyridinium methyl ketone and α,β-unsaturated carbonyl precursors.

-

Reaction Conditions: The reaction is typically carried out in a protic solvent like acetic acid, which facilitates the cyclization and dehydration steps. The use of ammonium acetate provides the necessary nitrogen atom for the pyridine ring.

-

Yields and Scalability: While a versatile method, the yields of the Kröhnke synthesis can be variable depending on the substrates. Its scalability may also be a concern for industrial applications compared to the more robust Suzuki coupling.

Pathway 3: Cyclocondensation Reactions

Cyclocondensation reactions offer another route to construct the pyridine ring from acyclic precursors. A common strategy involves the reaction of a 1,5-dicarbonyl compound (or its synthetic equivalent) with a nitrogen source.

Reaction Scheme:

Caption: General scheme for pyridine synthesis via cyclocondensation.

Expertise & Experience: Practical Considerations

This approach often involves a one-pot reaction where the 1,5-dicarbonyl compound is generated in situ. For example, a chalcone (an α,β-unsaturated ketone) can react with a 1,3-dicarbonyl compound in the presence of ammonia to form a dihydropyridine, which is then oxidized to the pyridine. The choice of starting materials is crucial for controlling the substitution pattern of the final product.

Pathway 4: Direct C-H Arylation

Direct C-H arylation is an emerging and highly atom-economical method for the synthesis of biaryl compounds. This approach avoids the need for pre-functionalized starting materials (like organohalides or organometallics) by directly coupling a C-H bond with an arylating agent.

Reaction Scheme:

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of 6-phenylpyridine-2-carboxylic acid

This guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) spectral analysis of 6-phenylpyridine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a field-proven, logical workflow for structural elucidation. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical process.

Introduction

This compound (also known as 6-phenylpicolinic acid) is a bifunctional organic compound featuring a phenyl group and a carboxylic acid moiety on a pyridine scaffold.[1][2] Its structure is of significant interest in medicinal chemistry and materials science, often serving as a key building block or ligand. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming its molecular structure, providing unambiguous information about the connectivity and chemical environment of every atom in the molecule.

This guide will first establish a theoretical framework by predicting the ¹H and ¹³C NMR spectra based on fundamental principles and substituent effects. Subsequently, it will present a detailed, validated protocol for sample preparation and data acquisition. Finally, it will walk through the process of spectral interpretation, integrating one-dimensional (1D) and two-dimensional (2D) NMR data to achieve a complete and confident structural assignment.

Theoretical Spectral Prediction: Establishing an Analytical Baseline

Before any experimental work, a theoretical prediction of the NMR spectrum serves as a critical baseline. This process leverages established chemical shift increments and an understanding of electronic effects to forecast the expected spectral features. Fast and accurate prediction of NMR chemical shifts is a highly desired tool for automatic structure elucidation and interpretation.[3]

The structure of this compound contains two distinct aromatic systems (a 1,2,3-trisubstituted pyridine ring and a monosubstituted benzene ring) and a carboxylic acid group.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for eight distinct aromatic protons and one carboxylic acid proton.

-

Carboxylic Acid Proton (COOH): The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in the range of 10-13 ppm.[4][5] Its chemical shift is highly dependent on solvent and concentration.[6]

-

Pyridine Ring Protons (H3, H4, H5): These three protons form a coupled spin system. The nitrogen atom and the two substituents are electron-withdrawing, which deshields these protons, placing them in the 7.8-8.5 ppm region.

-

H4: Expected to be a triplet (or more accurately, a triplet of doublets if long-range coupling is resolved) due to coupling with H3 and H5.

-

H3 and H5: Expected to be doublets (or doublets of doublets). Their precise chemical shifts are influenced by the anisotropic effects of the adjacent substituents.

-

-

Phenyl Ring Protons (H2', H3', H4', H5', H6'): These five protons form a second spin system.

-

H2' and H6' (ortho): These protons are closest to the pyridine ring and are expected to be deshielded relative to benzene (7.36 ppm), likely appearing as a multiplet around 7.9-8.1 ppm.

-

H3', H4', H5' (meta and para): These protons are further from the pyridine substituent and will appear as a complex multiplet in the range of 7.4-7.6 ppm.[7]

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 12 distinct signals, as all carbons are in unique chemical environments.

-

Carboxylic Carbon (C=O): The carbonyl carbon of a carboxylic acid is significantly deshielded and is expected to appear in the 165-185 ppm range.[6][8]

-

Pyridine Ring Carbons (C2, C3, C4, C5, C6): These carbons are part of a heteroaromatic system and their shifts are influenced by the nitrogen atom and substituents.

-

C2 and C6: These carbons are directly attached to the electron-withdrawing nitrogen and the substituents, making them the most deshielded of the pyridine ring carbons (typically >145 ppm).

-

C3, C4, C5: These carbons will appear in the 120-140 ppm range. The exact positions can be estimated using additivity rules for substituted pyridines.[9][10]

-

-

Phenyl Ring Carbons (C1', C2', C3', C4', C5', C6'):

-

C1' (ipso-carbon): The carbon attached to the pyridine ring will be a quaternary carbon, likely appearing around 138-140 ppm.

-

C2', C3', C4', C5', C6': These carbons will resonate in the typical aromatic region of 127-130 ppm.[7]

-

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Comments |

| COOH | 10.0 - 13.0 (broad s) | 165 - 175 | Highly deshielded, exchangeable proton.[4][5] Carbonyl carbon signal is characteristic for carboxylic acids.[6] |

| H3 / C3 | ~7.9 - 8.2 (d) | 122 - 128 | Pyridine proton adjacent to the carboxylic acid group. |

| H4 / C4 | ~7.8 - 8.1 (t) | 135 - 140 | Central pyridine proton, coupled to H3 and H5. |

| H5 / C5 | ~8.2 - 8.5 (d) | 120 - 125 | Pyridine proton adjacent to the phenyl group. |

| H2', H6' / C2', C6' | ~7.9 - 8.1 (m) | 127 - 130 | Ortho-protons of the phenyl ring. |

| H3', H5' / C3', C5' | ~7.4 - 7.6 (m) | 128 - 131 | Meta-protons of the phenyl ring. |

| H4' / C4' | ~7.4 - 7.6 (m) | 129 - 132 | Para-proton of the phenyl ring. |

| C2 | - | 148 - 152 | Quaternary carbon attached to the carboxylic acid. |

| C6 | - | 155 - 160 | Quaternary carbon attached to the phenyl ring. |

| C1' | - | 137 - 140 | Quaternary (ipso) carbon of the phenyl ring. |

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters.

Diagram: NMR Analysis Workflow

Caption: A validated workflow for NMR structural elucidation.

Sample Preparation

Causality: The choice of solvent is paramount. This compound has poor water solubility.[1] Deuterated chloroform (CDCl₃) is a common solvent for organic molecules, but the acidic proton of carboxylic acids can undergo rapid exchange, leading to a very broad or even unobservable signal.[5][11] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as its oxygen atom can hydrogen-bond with the carboxylic acid proton, slowing down the exchange rate and resulting in a sharper, more easily identifiable signal.

Protocol:

-

Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR into a clean, dry vial.[12][13]

-

Solvent Addition: Add approximately 0.7 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube to a height of approximately 4-5 cm.

-

Confirmation of Acidic Proton (Optional but Recommended): To definitively confirm the assignment of the COOH proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signal corresponding to the acidic proton will disappear due to H/D exchange.[4][8]

NMR Data Acquisition

The following experiments provide a comprehensive dataset for full structural elucidation.

-

¹H NMR: A standard proton experiment to observe all hydrogen atoms.

-

¹³C NMR: A standard carbon experiment, often proton-decoupled to yield sharp singlets for each unique carbon.

-

COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are coupled to each other, typically through 2-3 bonds. This is crucial for tracing out the connectivity within the pyridine and phenyl rings.[14][15]

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons (one-bond ¹J_CH coupling). This provides an unambiguous link between the ¹H and ¹³C spectra.[16][17]

Spectral Analysis and Interpretation

This section details the process of assigning the spectral peaks using the acquired 1D and 2D data, validating the predicted structure.

¹H and ¹³C Signal Assignment

The first step is to assign the signals in the 1D spectra with the aid of the 2D data.

-

Identify the COOH proton: Locate the broad singlet in the ¹H spectrum between 10-13 ppm. Confirm its identity with a D₂O exchange experiment.

-

Use HSQC to Link ¹H and ¹³C: The HSQC spectrum is the cornerstone of assignment. Each cross-peak connects a proton signal on the F2 (x-axis) to its directly bonded carbon on the F1 (y-axis). This allows for the direct assignment of all protonated carbons.

-

Use COSY to Build Fragments: The COSY spectrum reveals proton-proton coupling networks.

-

One network will connect H3, H4, and H5 of the pyridine ring.

-

A second, separate network will connect the five protons of the phenyl ring.

-

Crucially, no COSY correlations should exist between the pyridine and phenyl ring protons, confirming they are separate spin systems linked by a C-C bond.

-

Diagram: Expected COSY Correlations

Caption: COSY correlations show two independent spin systems.

Final Structure Verification

By combining the information from all experiments, a complete and verified assignment is possible.

-

Assign Pyridine Protons: Starting from the most deshielded aromatic signals, use the COSY correlations to trace the H3-H4-H5 connectivity. Use the HSQC to assign their corresponding carbons (C3, C4, C5).

-

Assign Phenyl Protons: Use the COSY data to identify the five-proton phenyl spin system. The ortho protons (H2', H6') are often the most deshielded within this group due to proximity to the pyridine ring. The HSQC spectrum will then assign C2', C3', C4', C5', and C6'.

-

Assign Quaternary Carbons: The carbons that do not show a cross-peak in the HSQC spectrum are quaternary. These are C2, C6, C1', and the carboxyl carbon. Their chemical shifts, predicted earlier, can now be confirmed. The carboxyl carbon is the most downfield signal (>165 ppm). C2 and C6, being attached to nitrogen, will be the most deshielded of the remaining aromatic carbons, followed by the ipso-carbon C1'.

This multi-faceted approach, combining theoretical prediction with a suite of 1D and 2D NMR experiments, provides a self-validating system for the unambiguous structural elucidation of this compound, meeting the rigorous standards required in research and development.

References

-

Pipzine Chemicals. This compound. Available at: [Link]

-

Meiler, J., Will, M. Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. Available at: [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2). Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

ResearchGate. A second study - predicting the 13C chemical shifts for a series of substituted 3-(4-methoxyphenyl)-2-phenyl-1,3-Thiazolidin-4-ones. Available at: [Link]

-

DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

SciSpace. Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Available at: [Link]

-

Springer. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

-

University of Illinois Grainger College of Engineering. NMR Sample Preparation. Available at: [Link]

-

PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available at: [Link]

-

San Diego State University. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

-

University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Available at: [Link]

-

University of St Andrews. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

-

JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

-

ResearchGate. Structural implications of the paramagnetically shifted NMR signals from pyridine H atoms on synthetic nonheme FeIV=O complexes. Available at: [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. Available at: [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

Sources

- 1. This compound | Properties, Uses, Safety Data, Supplier Information | Buy Online in China [pipzine-chem.com]

- 2. synchem.de [synchem.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. rsc.org [rsc.org]

- 8. jove.com [jove.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 15. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

The Emerging Therapeutic Potential of 6-Phenylpyridine-2-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2] Within this versatile class of compounds, derivatives of 6-phenylpyridine-2-carboxylic acid have emerged as a particularly promising area of research, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of these derivatives, with a special focus on their anticancer activities.

The this compound Core: Physicochemical Properties

The this compound molecule serves as a key building block for a diverse range of derivatives.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | [4] |

| Molecular Weight | 199.21 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 220 - 224 °C | [3] |

| Solubility | Poor in water; Soluble in organic solvents like DMSO and DMF | [3] |

The presence of the phenyl ring, pyridine ring, and carboxylic acid group imparts a unique combination of aromaticity, polarity, and hydrogen bonding capability, making it an ideal scaffold for interacting with biological targets.[2]

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound and its derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis of the core scaffold.

Step 1: Suzuki-Miyaura Coupling

-

To a solution of a 6-halopyridine-2-carboxylate ester (1.0 eq) in a suitable solvent such as 1,4-dioxane, add phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 6-phenylpyridine-2-carboxylate ester.

Step 2: Ester Hydrolysis

-

Dissolve the 6-phenylpyridine-2-carboxylate ester (1.0 eq) in a mixture of THF and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) (2.0-3.0 eq).

-

Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the this compound.

Anticancer Properties of this compound Derivatives

A significant body of research has focused on the anticancer potential of this class of compounds. A notable example is the derivative Ro 41-4439 , which has demonstrated promising activity as a selective inhibitor of cancer cell proliferation.[1]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Ro 41-4439 and its analogs exert their anticancer effects by disrupting the cell cycle, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[1] This mechanism is characteristic of agents that interfere with the proper functioning of the mitotic spindle, a critical cellular machinery for cell division.

Caption: Proposed mechanism of action for Ro 41-4439, leading to apoptosis in cancer cells.

While the precise molecular target of Ro 41-4439 has not been definitively elucidated in the primary literature, its induction of mitotic arrest strongly suggests that it may function as a tubulin polymerization inhibitor .[1] Such inhibitors prevent the assembly of microtubules, which are essential components of the mitotic spindle, thereby halting cell division and triggering apoptosis.[5]

In Vitro and In Vivo Efficacy

Ro 41-4439 has shown low micromolar antiproliferative activity against a broad range of human cancer cell lines in vitro.[1] Importantly, it exhibits more than 10-fold selectivity for cancer cells over normal proliferating human cells, a critical attribute for a potential therapeutic agent.[1]

In vivo studies have further validated the anticancer potential of this compound. In a study using nude mice with established mammary tumor xenografts (MDA-MB-435), a four-week treatment with well-tolerated doses of Ro 41-4439 resulted in a significant 73% inhibition of tumor growth.[1]

Structure-Activity Relationship (SAR)

Limited exploration of the structure-activity relationships of phenyl-pyridine-2-carboxylic acid derivatives has indicated that modifications to the side chain length, as well as substitutions on the aryl and pyridine rings, can lead to the identification of more potent analogs.[1] Further research in this area is crucial for optimizing the efficacy and pharmacokinetic properties of this class of compounds.

Other Potential Therapeutic Applications

While the primary focus of research on this compound derivatives has been on their anticancer properties, the broader class of pyridine carboxylic acids has demonstrated a wide array of biological activities. This suggests that derivatives of the this compound scaffold may also hold promise in other therapeutic areas.

-

Anti-inflammatory Activity: Pyrimidine derivatives, which share structural similarities with pyridines, have shown analgesic and anti-inflammatory properties.[6] The carboxylic acid moiety is a key feature in many nonsteroidal anti-inflammatory drugs (NSAIDs).[7]

-

Neuroprotection: Phenolic acids and other heterocyclic compounds are being investigated for their neuroprotective effects in the context of neurodegenerative diseases.[8][9]

Further investigation is warranted to explore the potential of this compound derivatives in these and other therapeutic areas.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The lead compound, Ro 41-4439, demonstrates potent and selective anticancer activity through the induction of mitotic arrest and apoptosis. Future research should focus on:

-

Elucidation of the precise molecular target of Ro 41-4439 and its analogs to better understand their mechanism of action.

-

Comprehensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic profiles.

-

Exploration of other therapeutic applications , including anti-inflammatory and neuroprotective activities.

The continued investigation of this versatile chemical scaffold holds great promise for the development of novel and effective therapies for a range of human diseases.

References

-

Berthel, S. J., Marks, I. M., Yin, X., Mischke, S. G., Orzechowski, L., Pezzoni, G., Sala, F., & Vassilev, L. T. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359–366. [Link]

-

Gusarov, V. M., & Gusarova, O. V. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Pharmaceuticals, 15(12), 1533. [Link]

-

Itharat, A., & Sookkhee, S. (2016). Cytotoxic Activity Against Cancer Cell Lines from The Ethanolic Extracts and Its VLC Fractions of Bauhinia strychnifolia Leaves. Journal of the Medical Association of Thailand, 99 Suppl 4, S110-115. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2762884, this compound. Retrieved from [Link]

-

Novak, U., & Kaye, S. B. (2005). Targeting of sterically stabilised pH-sensitive liposomes to human T-leukaemia cells. European Journal of Pharmaceutics and Biopharmaceutics, 59(2), 359–366. [Link]

-

Pipzine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

RSC Publishing. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. RSC Advances, 8(52), 29633–29645. [Link]

-

Saeed, A., & Shah, Z. A. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 15, 3855–3884. [Link]

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

-

Silvestri, R., & Artico, M. (2021). Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1][4][10]triazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry, 221, 113529. [Link]

-

Spagnuolo, C., & Russo, G. L. (2020). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 25(14), 3176. [Link]

-

Stankovic, S., & Stojkovic, D. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. Molecules, 27(24), 8963. [Link]

-

Buzmakova, A. S., & Odegova, T. F. (2022). The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides. Drug development & registration, 11(4), 58-65. [Link]

-

Uddin, M. J., & Al-Rashida, M. (2021). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In Medicinal Chemistry of Drugs. IntechOpen. [Link]

-

ResearchGate. (2018). Structure–activity relationship of anticancer and antiplasmodial gold bis(dithiolene) complexes. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)-thione's and[1][4][10]Triazolo[1,5-c]quinazoline-2-thione's Thioderivatives. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

-

Medical Science Monitor. (2002). Review of therapeutic strategies for osteosarcoma, chondrosarcoma, and Ewing's sarcoma. Retrieved from [Link]

-

MDPI. (2021). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Retrieved from [Link]

-

MDPI. (2022). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Retrieved from [Link]

-

MDPI. (2021). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Retrieved from [Link]

-

MDPI. (2021). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

-

PubMed. (2000). A structure-activity relationship study of batracylin analogues. Retrieved from [Link]

-

PubMed. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Retrieved from [Link]

-

ResearchGate. (2008). Thalidomide and Its Analogs as Anticancer Agents. Retrieved from [Link]

-

RSC Publishing. (2021). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Retrieved from [Link]

-

MDPI. (2017). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Retrieved from [Link]

-

MDPI. (2021). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Retrieved from [Link]

-

BioWorld. (2021). Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. Retrieved from [Link]

-

PubMed. (2015). Synthesis, Anticancer Activity, and Genome Profiling of Thiazolo Arene Ruthenium Complexes. Retrieved from [Link]

-

Springer Medizin. (2016). Plant-growth regulators alter phytochemical constituents and pharmaceutical quality in Sweet potato (Ipomoea batatas L.). Retrieved from [Link]

-

ResearchGate. (n.d.). F Sala's research works. Retrieved from [Link]

-

ResearchGate. (2018). Bringing primary cells to mainstream drug development and drug testing. Retrieved from [Link]

- Google Patents. (n.d.). Anti-inflammatory phosphonate compounds.

-

ResearchGate. (n.d.). IC 50 values (mM) against cancer cell lines a. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. Retrieved from [Link]

-

RSC Publishing. (2021). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Retrieved from [Link]

-

DSpace. (n.d.). Guanidinium Iminosugars as Glycosidase Inhibitors. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Convergent Syntheses of Multivalent Binding Glycoconjugates. Retrieved from [Link]

-

Doria. (n.d.). Jani Rahkila: Multivalency in Carbohydrate Chemistry. Retrieved from [Link]

-

MeSH RDF Explorer. (n.d.). Medical Subject Headings RDF. Retrieved from [Link]

-

HAL Open Science. (n.d.). Development of a novel in silico fragment-based ligand design. Retrieved from [Link]

-

MDPI. (2022). The Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Retrieved from [Link]

Sources

- 1. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | Properties, Uses, Safety Data, Supplier Information | Buy Online in China [pipzine-chem.com]

- 4. This compound | C12H9NO2 | CID 2762884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides | Buzmakova | Drug development & registration [pharmjournal.ru]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. AU2004238225A1 - Anti-inflammatory phosphonate compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Acidity and Reactivity of 6-Phenylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

6-Phenylpyridine-2-carboxylic acid, a bifunctional molecule featuring a phenyl-substituted pyridine ring and a carboxylic acid moiety, stands as a cornerstone in contemporary chemical science. Its unique structural architecture, characterized by the interplay of aromatic systems and a reactive acidic group, imparts a rich and versatile chemical profile. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, mechanistically-grounded understanding of the compound's fundamental properties—its acidity and its diverse reactivity. We will explore not just the "what" but the "why" behind its behavior, offering field-proven insights into its synthesis, manipulation, and application. This document is structured to serve as a practical and authoritative resource, bridging theoretical principles with actionable experimental protocols and cutting-edge applications.

Molecular Structure and Physicochemical Properties

This compound (also known as 6-phenylpicolinic acid) is an organic compound with the molecular formula C₁₂H₉NO₂.[1] Its structure is characterized by a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a phenyl group. This arrangement of functional groups dictates its chemical behavior, influencing its acidity, coordination properties, and reactivity in organic transformations.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| Molecular Weight | 199.21 g/mol | [2] |

| CAS Number | 39774-28-2 | [1] |

| Appearance | White to off-white solid | [3] |